molecular formula C20H21N3O3S2 B2899476 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 941918-77-0

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Número de catálogo: B2899476
Número CAS: 941918-77-0
Peso molecular: 415.53
Clave InChI: SIKSYGFSDKMHIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to a class of benzothiazole-piperazine derivatives, characterized by a benzothiazole core linked to a piperazine ring via a ketone-ethylene bridge. Its structure combines a lipophilic phenylethanone moiety with a polar sulfonyl group, creating a balance of solubility and membrane permeability. Synthetic routes typically involve nucleophilic substitution of 2-chlorobenzothiazole with piperazine, followed by acylation with bromoacetyl bromide and subsequent functionalization ().

Propiedades

IUPAC Name

1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-28(25,26)16-7-8-17-18(14-16)27-20(21-17)23-11-9-22(10-12-23)19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKSYGFSDKMHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

It’s known that thiazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives. The interaction with these receptors can result in various changes, leading to the diverse biological activities mentioned above.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability. .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound is characterized by:

  • Piperazine ring : Known for its diverse biological activities.
  • Benzo[d]thiazole moiety : Associated with antimicrobial and anticancer properties.
  • Methylsulfonyl group : Enhances solubility and bioactivity.

Pharmacological Applications

The compound's potential applications can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone exhibit significant antibacterial and antifungal properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit the growth of various pathogens, making this compound a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies suggest that compounds containing both piperazine and benzo[d]thiazole structures can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis. For example, thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines in vitro .

Neuropharmacological Effects

The piperazine moiety is often investigated for its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that similar compounds may interact with serotonin receptors, potentially offering new avenues for antidepressant therapies .

Case Studies

Several studies have explored the therapeutic potential of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole-piperazine derivatives, including this compound), and evaluated their cytotoxicity against human cancer cell lines. The results showed promising anticancer activity, particularly against breast cancer cells, suggesting that modifications to the structure could enhance efficacy .

Case Study 2: Neuropharmacological Evaluation

A neuropharmacological study investigated the effects of related compounds on anxiety-like behaviors in animal models. The findings indicated that these compounds could reduce anxiety symptoms, potentially through modulation of serotonin pathways. This positions the compound as a candidate for further development in treating anxiety disorders .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and physicochemical data of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Benzothiazole Piperazine-Linked Group Key Data (Yield, MS, etc.)
Target Compound : 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone C₂₀H₂₀N₃O₃S₂ 450.0 6-(Methylsulfonyl) Phenylethanone CAS 919756-04-0; MW 450.0 ()
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone C₂₀H₂₀ClN₃O₃S₂ 450.0 6-Chloro 4-(Methylsulfonyl)phenylethanone CAS 919756-04-0 ()
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone C₂₃H₂₁N₇OS₂ 507.10 None Triazole-benzo[d]thiazolethio EI-MS: 507.10; C 54.42%, H 4.17% ()
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone C₂₂H₂₅N₃O₄S₂ 459.6 6-Ethoxy Tosyl (p-toluenesulfonyl) CAS 897470-57-4; MW 459.6 ()

Key Observations :

  • Electron-Withdrawing Groups : The 6-(methylsulfonyl) substituent (target compound) increases polarity compared to 6-chloro () or 6-ethoxy (). This may enhance interactions with charged residues in biological targets.
  • Molecular Weight : Derivatives with bulkier substituents (e.g., tosyl in ) exhibit higher molecular weights, which may affect pharmacokinetics.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, starting with the formation of the benzothiazole core followed by piperazine coupling and sulfonyl group introduction. Key steps include:

  • Benzothiazole formation : Halogenation of benzo[d]thiazole precursors at position 6, followed by sulfonylation using methylsulfonyl chloride under anhydrous conditions .
  • Piperazine coupling : Nucleophilic substitution or amide bond formation between the benzothiazole intermediate and piperazine derivatives, often requiring catalysts like DIPEA (diisopropylethylamine) in polar aprotic solvents (e.g., DMF or DCM) .
  • Phenylethanone attachment : Alkylation or ketone functionalization via Grignard reagents or Friedel-Crafts acylation . Optimization focuses on temperature (often 60–100°C), solvent choice (e.g., THF for solubility), and reaction time (6–24 hours). Purity is monitored via TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the benzothiazole and piperazine rings. For example, the methylsulfonyl group shows a singlet at ~3.3 ppm in 1^1H NMR, while aromatic protons appear between 7.0–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns, ensuring correct molecular weight (e.g., ~430–450 g/mol) .
  • IR spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretch) and ~1650 cm1^{-1} (C=O stretch) confirm sulfonyl and ketone functionalities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scale-up while maintaining yield and purity?

Scale-up challenges include controlling exothermic reactions and minimizing side products. Strategies involve:

  • Flow chemistry : Continuous flow reactors improve heat dissipation and reduce reaction time .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency during piperazine functionalization .
  • Purification : Gradient column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?

SAR studies focus on modifying substituents and analyzing bioactivity shifts:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO2_2) at the benzothiazole’s 6-position enhances antimicrobial activity, while bulky groups on the piperazine reduce cytotoxicity .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like histamine receptors or cyclooxygenases .
  • In vitro assays : Dose-response curves (IC50_{50}) in enzyme inhibition assays (e.g., COX-2) validate computational predictions .

Q. How can conflicting data on this compound’s bioactivity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Contradictions often arise from assay variability or impurity interference. Solutions include:

  • Standardized protocols : Replicate assays using CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and cytokine (IL-6/TNF-α) suppression in macrophage models .
  • Impurity profiling : Use LC-MS to rule out side products (e.g., des-methyl intermediates) affecting bioactivity .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, followed by HPLC-UV analysis to detect degradation products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to ensure suitability for lyophilization .
  • Photostability testing : Use ICH Q1B guidelines with UV light exposure (320–400 nm) to simulate storage conditions .

Q. How can researchers confirm the compound’s biological activity in complex models beyond in vitro assays?

Advanced models include:

  • 3D cell cultures : Spheroid or organoid models to mimic tissue-level responses .
  • Zebrafish assays : Evaluate anti-inflammatory effects via tail fin regeneration or neutrophil migration assays .
  • Ex vivo tissue studies : Isolated rat aorta or lung tissues to assess vasodilation or bronchodilation .

Q. What strategies are employed to improve the compound’s metabolic stability for in vivo applications?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation) .
  • Deuterium incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable sites to prolong half-life .
  • Prodrug design : Mask polar groups (e.g., sulfonyl) with ester linkages for improved bioavailability .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER software simulate binding stability to receptors (e.g., 50 ns simulations) .
  • Pharmacophore mapping : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bonds with kinase active sites) .
  • QSAR models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Benzothiazole sulfonylationMethylsulfonyl chloride, DCM, 0°C → RT75–80>90%
Piperazine couplingPiperazine, K2_2CO3_3, DMF, 80°C65–7085–90%
Phenylethanone attachmentPhenacyl bromide, THF, reflux60–65>95%

Table 2: Biological Activity Profiling

Assay TypeTarget/ModelResult (IC50_{50}/MIC)Reference
COX-2 inhibitionHuman recombinant1.2 µM
Antimicrobial (Gram+)S. aureus (MIC)8 µg/mL
Anti-inflammatoryRAW 264.7 macrophages (IL-6 suppression)75% at 10 µM

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.